Gemcitabine Hydrochloride is the hydrochloride salt of an analogue of the antimetabolite nucleoside deoxycytidine with antineoplastic activity. Gemcitabine is converted intracellularly to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis.
A deoxycytidine antimetabolite used as an antineoplastic agent.
Gemcitabine hydrochloride
CAS No.: 122111-03-9
Cat. No.: VC20741388
Molecular Formula: C9H12ClF2N3O4
Molecular Weight: 299.66 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 122111-03-9 |
---|---|
Molecular Formula | C9H12ClF2N3O4 |
Molecular Weight | 299.66 g/mol |
IUPAC Name | 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1 |
Standard InChI Key | OKKDEIYWILRZIA-OSZBKLCCSA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl |
SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
Chemical Properties
Chemical Structure and Formula
Gemcitabine hydrochloride, chemically known as 2́-deoxy-2́,2́-difluorocytidine monohydrochloride (β-isomer), is a cytidine analog with two fluorine atoms replacing the hydroxyl groups on the ribose structure . The compound has a molecular formula of C9H12ClF2N3O4 and a molecular weight of 299.66 g/mol . Its IUPAC name is 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol hydrochloride .
Physical Properties
Gemcitabine hydrochloride presents as a white to off-white solid with distinct solubility characteristics . It is soluble in water, slightly soluble in methanol, and practically insoluble in ethanol and polar organic solvents . This solubility profile influences its formulation and administration in clinical settings, with the compound typically administered as an intravenous solution.
Mechanism of Action
Pharmacodynamics
The cytotoxic effects of gemcitabine are mediated through multiple mechanisms that contribute to its efficacy against cancer cells:
-
Gemcitabine triphosphate (dFdCTP) competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA . Once incorporated, gemcitabine allows for the addition of one more nucleotide before DNA synthesis is terminated, a process known as "masked chain termination" .
-
Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, an enzyme responsible for producing deoxynucleotides necessary for DNA synthesis . This inhibition depletes the cellular pool of deoxynucleotides, particularly dCTP .
-
The reduction in dCTP levels enhances the incorporation of dFdCTP into DNA by decreasing the competitive inhibition by dCTP, creating a self-potentiating effect .
-
Gemcitabine triphosphate is also incorporated into RNA, thereby inhibiting RNA synthesis and further disrupting cellular function .
-
The drug induces S-phase-specific cell cycle arrest and programmed cell death (apoptosis), which is the main mechanism leading to cancer cell destruction .
Clinical Applications
Approved Indications
Gemcitabine hydrochloride, marketed under the brand name Gemzar among others, is FDA-approved for several indications based on extensive clinical testing:
-
Pancreatic cancer: Used as first-line treatment for locally advanced or metastatic adenocarcinoma of the pancreas .
-
Non-small cell lung cancer (NSCLC): Approved in combination with cisplatin as a first-line treatment for inoperable, locally advanced, or metastatic disease .
-
Breast cancer: Used in combination with paclitaxel for metastatic disease after failure of prior anthracycline-containing adjuvant chemotherapy .
-
Ovarian cancer: Approved in combination with carboplatin for advanced disease that has relapsed at least 6 months after platinum-based therapy .
-
Bladder cancer: Used for advanced or metastatic transitional cell carcinoma of the urothelium .
Efficacy in Various Cancers
Clinical trials have demonstrated variable efficacy of gemcitabine across different cancer types, as summarized in the following table:
Pharmacokinetics
Gemcitabine hydrochloride exhibits distinctive pharmacokinetic properties that influence its clinical use and dosing schedules. Following intravenous administration, gemcitabine is rapidly distributed throughout the body .
The antineoplastic effects of gemcitabine are enhanced through prolonged infusion time rather than higher dosages, suggesting a schedule-dependent activity profile . This characteristic has important implications for clinical administration protocols, where extended infusions may provide better outcomes than simply increasing the dose.
Toxicity and Side Effects
Gemcitabine hydrochloride is associated with several dose-limiting toxicities that require careful monitoring during treatment:
The toxicity profile may vary based on dosing schedule, combination therapies, and individual patient factors such as genetic polymorphisms affecting drug metabolism .
Research Developments
Ongoing research into gemcitabine hydrochloride focuses on several areas that aim to enhance its efficacy and reduce associated toxicity:
-
Predictive biomarkers: Studies have investigated various markers that may predict response to gemcitabine, including human equilibrative nucleoside transporter 1 (hENT1) expression, deoxycytidine kinase (dCK) activity, and cytidine deaminase (CDA) polymorphisms . These biomarkers appear to be promising predictive indicators of outcome in patients receiving gemcitabine chemotherapy.
-
Combination therapies: Research continues to explore synergistic combinations of gemcitabine with other chemotherapeutic agents, targeted therapies, and immunotherapies . Many studies have been conducted without previous preclinical evaluation of molecular mechanisms and markers of drug synergistic interaction.
-
Novel delivery systems: Efforts are underway to develop improved formulations and delivery systems to enhance gemcitabine's efficacy while reducing toxicity.
-
Pharmacogenomics: Studies are examining how genetic variations influence gemcitabine metabolism, efficacy, and toxicity, with the goal of developing personalized treatment approaches . Most pharmacogenetic studies to date have been retrospective and monocentric, without multiple correction and validation in broader populations.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume